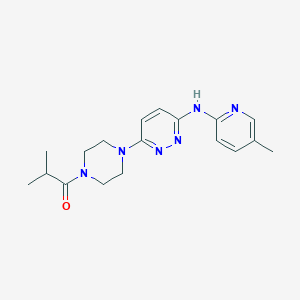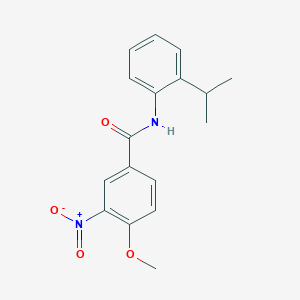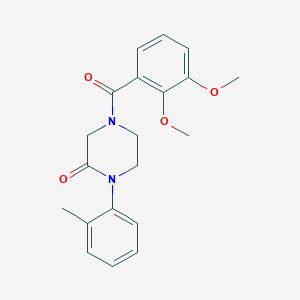
6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, which include compounds similar to 6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, often involves condensation reactions, cyclization, and reactions with secondary amines. For instance, the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes and subsequent reactions can lead to the formation of novel pyridazine derivatives, including thieno[2,3-c]pyridazines and phthalazine derivatives through various reaction pathways involving phosphorus oxychloride, thiourea, and electrophilic reagents (Gaby et al., 2003).
Molecular Structure Analysis
Crystal structures and molecular modeling play crucial roles in understanding the molecular structure of pyridazine derivatives. For compounds like this compound, X-ray diffraction and molecular orbital calculations are used to elucidate their structural characteristics, including conformation and electronic properties. These analyses help in understanding the inclination of phenyl rings, delocalization of nitrogen lone pairs, and the overall molecular geometry which can influence the compound's reactivity and interactions (Georges et al., 1989).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloalkylation, and condensation with secondary amines, leading to a diverse range of products with unique chemical properties. These reactions are instrumental in modifying the chemical structure and thus the properties of the compounds for specific applications. The ability of pyridazine compounds to react with different reagents under various conditions highlights their versatility and potential utility in chemical synthesis (Mustafa et al., 1964).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The synthesis of pyrimidine and bispyrimidine derivatives, including those structurally related to "6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine," has been explored for potential anti-inflammatory and analgesic activities. These compounds are synthesized through condensation reactions involving isothiocyanato compounds and amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Sondhi et al., 2007).
Antibacterial Applications
A series of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds highlight the importance of the piperazinyl group in enhancing antibacterial efficacy (Taguchi et al., 1992).
Structural and Electronic Properties
The structural and electronic properties of compounds bearing the piperazinyl moiety have been studied through X-ray diffraction and molecular-orbital calculations. These studies provide insights into the stereochemistry and electronic interactions that may influence the biological activity of such compounds (Georges et al., 1989).
Anticonvulsant and Antihistaminic Properties
Research into the pharmacological properties of piperazinyl derivatives has identified compounds with promising anticonvulsant and antihistaminic activities. These findings suggest the potential of these derivatives in developing new therapeutic agents for treating epilepsy and allergic conditions (Gyoten et al., 2003).
Antifungal Activity
Amides from Piper species, including those with piperidine and pyrrolidine moieties, have been identified for their antifungal activities. This research underscores the potential of natural product derivatives in addressing fungal infections (Navickiene et al., 2000).
Anti-inflammatory and Analgesic Activities
The evaluation of ibuprofen analogs incorporating piperidine and pyrrolidine has revealed compounds with potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of modifying existing drugs to enhance their efficacy (Rajasekaran et al., 1999).
Propiedades
IUPAC Name |
2-methyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)18(25)24-10-8-23(9-11-24)17-7-6-16(21-22-17)20-15-5-4-14(3)12-19-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUOZATXCGGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
